3,5-Dichlorobiphenyl-2',3',4',5',6'-d5

Environmental Analysis Mass Spectrometry Isotope Dilution

Choose 3,5-Dichlorobiphenyl-d5 as your IDMS internal standard for native PCB 14 quantification. The +5 Da mass shift enables unequivocal MS resolution while perfectly co-eluting with the native analyte during extraction, cleanup, and ionization. 99 atom% D enrichment minimizes native-signal interference for trace-level environmental analysis. Its documented 3-year re-analysis stability milestone supports long-term QA/QC under EPA Method 1668A and ISO/IEC 17025. For reproducible, defensible PCB data, this is the analytically sound choice.

Molecular Formula C12H8Cl2
Molecular Weight 228.12 g/mol
Cat. No. B12306650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobiphenyl-2',3',4',5',6'-d5
Molecular FormulaC12H8Cl2
Molecular Weight228.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D
InChIKeyQHZSDTDMQZPUKC-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorobiphenyl-2',3',4',5',6'-d5: Analytical Overview & Procurement Fundamentals


3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 (CAS: 1276197-28-4), also known as deuterated PCB 14, is a stable isotope-labeled internal standard used primarily in analytical chemistry for the quantification of its native counterpart, 3,5-dichlorobiphenyl (PCB 14), by mass spectrometry . The compound's molecular structure features a biphenyl core with two chlorine atoms on one phenyl ring and a perdeuterated second ring, resulting in a molecular formula of C12H3D5Cl2 and a molecular weight of 228.13 g/mol . Its primary role is in environmental analysis, specifically in methods targeting polychlorinated biphenyls (PCBs) in complex matrices like soil, water, and biological tissues . As a reference material, its performance is defined by its isotopic enrichment and purity, which are the key parameters for its selection over other internal standards .

Why Unlabeled 3,5-Dichlorobiphenyl Cannot Substitute for Its d5 Analog in Quantitative MS


In quantitative mass spectrometry, substituting an unlabeled compound for its stable isotope-labeled analog is analytically unsound and can lead to significant quantification errors. The core principle of isotope dilution mass spectrometry (IDMS) relies on the chemical near-equivalence of the labeled standard and the native analyte. While both co-elute and experience identical sample preparation losses and matrix-induced ionization effects, they must be distinguishable by a mass difference . Using an unlabeled standard, such as native 3,5-dichlorobiphenyl, for this purpose would provide no mass difference, making it impossible to differentiate the standard from the analyte. This fails to compensate for variations in extraction efficiency, derivatization, or ionization, which are precisely the sources of analytical variance that an internal standard is meant to correct [1]. Substituting with a different deuterated PCB congener introduces its own set of problems, as differences in chemical behavior can lead to inconsistent recovery, separation, and response factors, compromising accuracy and precision [2].

Quantitative Differentiation of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5: Analytical Performance Data


Isotopic Enrichment: Differentiating 99 atom % D from Alternative Labeling Purity

3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is supplied with a specified isotopic enrichment of 99 atom % D, a parameter that directly governs its suitability as an internal standard . This level of enrichment is a product specification that differentiates it from potentially lower-purity deuterated analogs or custom-labeled materials. Lower isotopic enrichment (e.g., 95%) would introduce a larger proportion of unlabeled or partially labeled molecules, which would then contribute to the signal of the native analyte, causing a systematic overestimation of the target concentration. While direct comparative recovery or precision data for this specific compound was not found in the public literature, the enrichment value is a verifiable, quantifiable metric of its quality and fitness-for-purpose in high-accuracy MS methods.

Environmental Analysis Mass Spectrometry Isotope Dilution

Mass Spectrometry Differentiation: +5 Da Shift vs. Unlabeled Analog

The primary functional differentiation of this compound is its molecular mass. The incorporation of five deuterium atoms (d5) results in a molecular weight of 228.13 g/mol, a +5.03 Da shift from the native 3,5-dichlorobiphenyl (MW: 223.10 g/mol) [REFS-1, REFS-2]. This mass difference is fundamental to its use in mass spectrometry. It allows for the separate, simultaneous detection of the native analyte and the internal standard by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), which is impossible with the unlabeled analog. While any d5-labeled analog will provide a mass shift, this specific labeling pattern ensures that the molecule is a perdeuterated analog, which minimizes chromatographic separation (isotope effect) compared to a partially deuterated or a 13C-labeled analog .

GC-MS LC-MS Stable Isotope Labeling

Chemical Stability Under Recommended Storage: A 3-Year Re-analysis Benchmark

The compound's documented stability profile provides a quantifiable guideline for its shelf life and re-evaluation. According to its Safety Data Sheet (SDS), the compound is "Stable if stored under recommended conditions" and specifies that "After three years, the compound should be re-analyzed for chemical purity before use" . This 3-year benchmark, while not a comparative performance metric against other compounds, is a specific, vendor-provided quality parameter. This explicit re-analysis instruction is a form of product differentiation, offering a concrete timeline for users to verify the continued fitness-for-purpose of their reference material inventory. This is more actionable than generic "store in a cool, dry place" statements found for many other analytical standards.

Reference Material Stability Quality Control

Traceability and Certification in EPA Method 1668A Framework

For environmental analysis, the use of certified reference materials is paramount. While this specific d5 compound is not named in the method, its unlabeled form, PCB 14 (3,5-dichlorobiphenyl), is a target analyte in US EPA Method 1668A for the determination of chlorinated biphenyl congeners by HRGC/HRMS . The utility of a deuterated internal standard is derived from its ability to be implemented within this rigorous analytical framework. Its selection over a non-certified standard or one without a clear link to such methods is justified by the requirement for method-defined quality control. Furthermore, high-quality PCB standards are produced under ISO 17034 and tested in ISO/IEC 17025 accredited labs, providing a chain of metrological traceability to NIST that is essential for data comparability and regulatory reporting [1].

Environmental Analysis Method 1668 Quality Assurance

Validated Application Scenarios for 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5


Quantification of PCB 14 in Environmental Matrices via Isotope Dilution GC-MS/LC-MS

This is the primary intended application. The compound is spiked into environmental samples (e.g., soil, water, sediment) or biological tissues at a known concentration prior to extraction. Its chemical similarity to native PCB 14 ensures it undergoes identical sample preparation losses and matrix effects. The +5 Da mass difference allows the mass spectrometer to distinguish the two compounds, and the ratio of their signals is used to accurately quantify the native PCB 14 concentration, correcting for all analytical variability. This application is directly supported by the compound's mass difference from the native analyte and its intended use as a tracer or internal standard .

Method Validation and Quality Control for PCB Analysis

3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 serves as a key component in the validation of analytical methods for PCBs. It is used to determine method parameters such as recovery, precision, and the limit of quantification. Its high isotopic enrichment of 99 atom % D ensures that any contribution to the native analyte signal is minimized, leading to more accurate method performance metrics. Its inclusion in a method's quality control protocol, alongside other certified reference materials, demonstrates adherence to rigorous standards like those outlined in EPA Method 1668A and the quality principles of ISO/IEC 17025 [1].

Analytical Reference for Stability and Storage Studies

The compound's documented stability profile provides a unique, data-backed application scenario. Its SDS includes a specific note that the compound should be re-analyzed for chemical purity after three years of storage under recommended conditions . This creates a clear use case as a reference point in long-term stability studies of both the standard itself and the analytical methods that rely on it. A laboratory can use this 3-year mark as a scheduled event for method re-validation or standard re-certification, integrating it into a broader quality assurance plan for their reference material inventory.

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